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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Compound Information

Olgotrelvir, also known by its synonym STI-1558, is an investigational oral antiviral medication
developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its
active form, AC1115.

IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-
methylpentanoyl]lamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]

Synonyms:
e STI-1558
e Olgotrelvir sodium

Mechanism of Action

Olgotrelvir exhibits a dual mechanism of action, targeting both a viral and a host protease
essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a
robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]

e Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of Olgotrelvir, AC1115, is
a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral
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enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral
replication and assembly. By blocking Mpro, Olgotrelvir effectively halts the viral replication
cycle.[1]

e Inhibition of Human Cathepsin L (CTSL): Olgotrelvir also inhibits human cathepsin L, a host
cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by
facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the
host cell membrane. By inhibiting cathepsin L, Olgotrelvir can block the virus from entering
host cells.[1]

Signaling Pathway and Mechanism of Action Diagram
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Caption: Dual mechanism of Olgotrelvir targeting viral and host proteases.
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Quantitative Data
. hibi .

Target Enzyme Compound IC50
SARS-CoV-2 Mpro (WA-1) AC1115 2.7 nM
SARS-CoV-2 Mpro (Omicron) AC1115 14.3 nM
Human Cathepsin L AC1115 27.4 pM

Data sourced from Hilaris Publisher.

Antiviral Activity in Cell Culture

. SARS-CoV-2
Cell Line . Compound EC50
Variant
Vero E6 WA-1 AC1115 1uM
Vero E6 Omicron BA.5 AC1115 0.8 uM
Differentiated Normal
Human Bronchial Omicron BA.5 AC1115 <41 nM

Epithelial Cells

Data sourced from Hilaris Publisher.

Phase 3 Clinical Trial Efficacy Data
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. Olgotrelvir Hazard Ratio
Endpoint Placebo Group p-value
Group (95% CI)

Time to
Sustained
Recovery of 11 1.29 (1.13 to
- - 0.0001
COoVID-19 1.46)
Symptoms (mITT

population)

Change in Viral
RNA Load at Day -0.8 (relative to

- - <0.0001
4 (log10 placebo)

copies/mL)

Time to
Sustained 1.36 (1.04 to

_ - - 0.026
Recovery in At- 1.77)

Risk Patients

Change in Viral
RNA Load in At- )
] ] -1.1 (relative to
Risk Patients at - - <0.0001
placebo)
Day 4 (logl10

copies/mL)

mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]

| linical Trial Saf

Adverse Event Olgotrelvir Group (%) Placebo Group (%)
Mild Skin Rash 2.5 Not Reported
Mild Nausea 1.3 Not Reported

No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris
Publisher.
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Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is a representative method for determining the in vitro inhibitory activity of
compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer
(FRET) substrate.

. Reagents and Materials:
Recombinant SARS-CoV-2 Mpro
FRET substrate (e.g., DABCYL-KTSAVLQI!SGFRKME-EDANS)
Assay buffer: 20 mM Tris-HCI (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
Test compound (AC1115) dissolved in DMSO
384-well black microplates
Fluorescence plate reader
. Procedure:

Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay
buffer to the desired final concentrations.

Add 2 pL of the diluted test compound to the wells of a 384-well plate. For the positive
control (no inhibition), add 2 pL of assay buffer with DMSO. For the negative control
(background), add 2 uL of assay buffer.

Add 10 pL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 uM) to the wells
containing the test compound and the positive control. Add 10 pL of assay buffer to the
negative control wells.

Incubate the plate at room temperature for 15 minutes.

Initiate the enzymatic reaction by adding 8 uL of the FRET substrate (final concentration ~20
uM) to all wells.
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e Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)
every minute for 30 minutes at 37°C using a fluorescence plate reader.

e The rate of reaction is determined from the linear portion of the fluorescence versus time
curve.

» Calculate the percent inhibition for each concentration of the test compound relative to the
positive control.

» Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Human Cathepsin L Inhibition Assay (Fluorogenic)

This protocol describes a typical method for assessing the inhibitory activity of compounds
against human cathepsin L using a fluorogenic substrate.

1. Reagents and Materials:

e Recombinant human Cathepsin L

e Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

e Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA

e Test compound (AC1115) dissolved in DMSO

o 384-well black microplates

e Fluorescence plate reader

2. Procedure:

o Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.

e Add 5 pL of the diluted test compound to the wells of a 384-well plate. Add 5 uL of assay
buffer with DMSO to the positive control wells.

e Add 10 pL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.
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 Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor
to the enzyme.

o Start the reaction by adding 10 pL of the fluorogenic substrate (final concentration ~20 uM)
to all wells.

 Incubate the plate at 37°C for 30 minutes.

e Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a
fluorescence plate reader.

o Calculate the percent inhibition for each concentration of the test compound.

o Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Vero E6 Cells

This protocol outlines a general method for determining the antiviral efficacy of a compound
against SARS-CoV-2 in a cell-based assay.

1. Reagents and Materials:
e Vero E6 cells
e SARS-CoV-2 virus stock

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum
(FBS) and antibiotics

e Test compound (AC1115)

o 96-well cell culture plates

o Reagents for quantifying viral RNA (QRT-PCR) or cytopathic effect (CPE).
2. Procedure:

e Seed Vero EG6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
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e Prepare serial dilutions of the test compound in DMEM with 2% FBS.

¢ Remove the culture medium from the cells and add the diluted test compound.

« Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

 Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

» Assess the antiviral activity by either:
o gRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.
o CPE Assay: Observe the cells under a microscope and score the cytopathic effect.

o Calculate the percent inhibition of viral replication for each compound concentration.

» Determine the EC50 value, the concentration at which the compound inhibits viral replication
by 50%.

Experimental Workflow Diagram
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Caption: High-level overview of the experimental workflow for Olgotrelvir evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone
antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Olgotrelvir: A Dual-Action Antiviral Agent Targeting
SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136762#olgotrelvir-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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